![molecular formula C15H16ClNO4 B7579719 2-[4-[(E)-3-(2-chlorophenyl)prop-2-enoyl]morpholin-2-yl]acetic acid](/img/structure/B7579719.png)
2-[4-[(E)-3-(2-chlorophenyl)prop-2-enoyl]morpholin-2-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-[(E)-3-(2-chlorophenyl)prop-2-enoyl]morpholin-2-yl]acetic acid is a synthetic compound that belongs to the family of morpholine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 2-[4-[(E)-3-(2-chlorophenyl)prop-2-enoyl]morpholin-2-yl]acetic acid is not fully understood. However, it has been suggested that the compound exerts its antitumor activity by inducing apoptosis, or programmed cell death, in cancer cells. It may also inhibit the growth of cancer cells by interfering with DNA replication and cell division. The anti-inflammatory and analgesic properties of the compound may be attributed to its ability to inhibit the production of pro-inflammatory cytokines and enzymes.
Biochemical and Physiological Effects:
Studies have shown that 2-[4-[(E)-3-(2-chlorophenyl)prop-2-enoyl]morpholin-2-yl]acetic acid can induce apoptosis and inhibit the growth of cancer cells in vitro and in vivo. It has also been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. The compound has been shown to be well-tolerated in animal models, with no significant adverse effects observed.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[4-[(E)-3-(2-chlorophenyl)prop-2-enoyl]morpholin-2-yl]acetic acid is its potent antitumor activity against a variety of cancer cell lines. It also possesses anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases. However, one limitation of the compound is its relatively low solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several potential future directions for the study of 2-[4-[(E)-3-(2-chlorophenyl)prop-2-enoyl]morpholin-2-yl]acetic acid. One direction is to further investigate its mechanism of action and identify the specific molecular targets that it interacts with. Another direction is to explore its potential applications in combination therapy with other anticancer agents. Additionally, the compound could be modified to improve its solubility and bioavailability, which may enhance its efficacy in vivo. Finally, the compound could be tested in clinical trials to evaluate its safety and efficacy in humans.
Synthesemethoden
The synthesis method of 2-[4-[(E)-3-(2-chlorophenyl)prop-2-enoyl]morpholin-2-yl]acetic acid involves the reaction of 2-morpholinoacetic acid with 2-chlorocinnamaldehyde in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain the final compound. This method has been optimized to produce high yields of the desired product with good purity.
Wissenschaftliche Forschungsanwendungen
2-[4-[(E)-3-(2-chlorophenyl)prop-2-enoyl]morpholin-2-yl]acetic acid has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
2-[4-[(E)-3-(2-chlorophenyl)prop-2-enoyl]morpholin-2-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO4/c16-13-4-2-1-3-11(13)5-6-14(18)17-7-8-21-12(10-17)9-15(19)20/h1-6,12H,7-10H2,(H,19,20)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUPNIJZWTZHGR-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C=CC2=CC=CC=C2Cl)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(CN1C(=O)/C=C/C2=CC=CC=C2Cl)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(E)-3-(2-chlorophenyl)prop-2-enoyl]morpholin-2-yl]acetic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.